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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenetole

Cat. No.: B1586449

Introduction

4-Chloro-2-fluorophenetole (CAS No: 289039-33-4), also known as 1-Chloro-4-ethoxy-2-
fluorobenzene, is a halogenated aromatic ether. Its structural complexity, arising from the
interplay of the chloro, fluoro, and ethoxy substituents on the benzene ring, gives rise to a
unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this
compound. Understanding these spectroscopic characteristics is crucial for researchers and
scientists involved in the synthesis, identification, and application of this and related molecules
in fields such as medicinal chemistry and materials science.

This document moves beyond a simple presentation of data, offering insights into the rationale
behind the spectral features and the experimental considerations for acquiring high-quality
data. The predicted spectroscopic data herein is synthesized from established principles of
spectroscopy and comparative analysis with structurally analogous compounds.

Molecular Structure

The structural arrangement of substituents on the aromatic ring dictates the electronic
environment of each atom, which is fundamental to interpreting the spectroscopic data.

Figure 1: Molecular Structure of 4-Chloro-2-fluorophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR data are presented below, based on established
substituent effects on aromatic systems.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and
the ethyl group protons. The chemical shifts of the aromatic protons are influenced by the
electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect
of the ethoxy group.

Predicted Chemical o Coupling Constant )
_ Multiplicity Assignment
Shift (8, ppm) (J, H2)
~7.15 dd JHF) =8, JHH =2 H-3
~7.05 d J(H,F) = 10 H-6
J(H,H) =8, J(H,H) =2,
~6.95 ddd H-5
JH,F) =2
4.08 q JHH)=7.0 -OCH2CHs
1.42 t J(H,H)=7.0 -OCH2CHs

Expertise & Experience: Interpreting the *H NMR Spectrum

The predicted chemical shifts and coupling patterns are a direct consequence of the
substituent positions. The fluorine at C-2 will exhibit coupling to the adjacent protons, H-3 and
H-6, with typical ortho and meta H-F coupling constants, respectively. The chlorine at C-4 will
primarily influence the chemical shifts through its inductive effect. The ethoxy group's
methylene protons are deshielded due to the adjacent oxygen atom, resulting in a downfield
shift to around 4.08 ppm, while the methyl protons appear in the typical aliphatic region. The
quartet and triplet pattern of the ethyl group is a classic signature of this moiety.

3C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the six aromatic
carbons and the two carbons of the ethyl group. The chemical shifts are significantly affected
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by the electronegativity of the attached halogens and the oxygen of the ethoxy group.

Predicted Chemical Shift (8, ppm) Assignment
~155 (d, 1J(C,F) = 245 Hz) C-2

~150 (d, 2J(C,F) = 10 Hz) c-1

~128 (d, *J(C,F) = 3 Hz) C-4

~123 C-6

~118 (d, 3J(C,F) = 20 Hz) C-3

~115 (d, 3J(C,F) = 5 Hz) C-5

64.5 -OCH2CHs
14.7 -OCH2CHs

Expertise & Experience: Interpreting the 13C NMR Spectrum

The most notable feature of the 133C NMR spectrum is the large one-bond carbon-fluorine
coupling constant (1J(C,F)) for C-2, which is characteristic of a fluorine atom directly attached to
a carbon. Smaller two-, three-, and four-bond couplings will also be observed for the other
aromatic carbons. The chemical shifts of the aromatic carbons are influenced by a combination
of inductive and resonance effects of the substituents. The C-O carbon of the ethoxy group is
found at a typical value of around 64.5 ppm.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation

Dissolve ~10-20 mg of
4-Chloro-2-fluorophenetole in
~0.7 mL of deuterated solvent

(e.g., CDCls).

l

Add a small amount of
internal standard (e.g., TMS).

l

Transfer the solution to a
5 mm NMR tube.

Data Acquisitvon (*H NMR)

Insert the sample into a
400 MHz (or higher) NMR
spectrometer.

l

Tune and shim the
probe.

l

Acquire the spectrum using a
standard pulse sequence (e.g., zg30).

'

Set appropriate spectral width,
number of scans, and relaxation delay.

Data Prpcessing

Apply Fourier transform
to the FID.

'

Phase correct the spectrum.

l

Calibrate the chemical shift
scale to the internal standard (TMS at O ppm).

'

Integrate the signals.

Click to download full resolution via product page

Figure 2: Workflow for NMR Data Acquisition and Processing.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation. The predicted IR absorption bands for 4-
Chloro-2-fluorophenetole are summarized below.

Predicted Wavenumber

Intensity Assignment
(cm=)
3100-3000 Medium Aromatic C-H stretch

) Aliphatic C-H stretch (-CHz2, -
2980-2850 Medium-Strong
CHs)

1600-1580 Medium-Strong Aromatic C=C stretch
1490-1450 Strong Aromatic C=C stretch
1250-1200 Strong Aryl-O stretch (asymmetric)
1050-1000 Strong Aryl-O stretch (symmetric)
1100-1000 Medium C-F stretch
800-600 Strong C-Cl stretch

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic ring
and the C-O ether linkage. The presence of both aromatic and aliphatic C-H stretches will be
clearly distinguishable. The C-Cl and C-F stretching vibrations will appear in the fingerprint
region, and their exact positions can be influenced by the overall electronic structure of the
molecule. The asymmetric and symmetric Aryl-O stretches are characteristic of phenetole-type
compounds.[1]

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates
(e.g., NaCl or KBr).
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e Background Spectrum: A background spectrum of the clean salt plates is recorded.

o Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded
over the range of 4000-400 cm™1.

o Data Processing: The background spectrum is subtracted from the sample spectrum to
obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted m/z Relative Intensity Assignment
174/176 High [M]* (Molecular ion)
145/147 Medium [M - C2Hs]*
131/133 Low [M - C2HsO]*

117 Medium [M - C2Hs - COJ*
99 Low [CeHaF]*

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]*) is expected to be observed at m/z 174, with a characteristic M+2
peak at m/z 176 with approximately one-third the intensity, which is indicative of the presence
of a single chlorine atom. The base peak may correspond to the molecular ion or a stable
fragment. Key fragmentation pathways for phenetoles include the loss of the ethyl group to
form a stable phenoxy cation. Further fragmentation can occur through the loss of carbon
monoxide from the phenoxy cation.
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[CeHsCIFO]*
m/z = 174/176

[CeH3CIFO]*
m/z = 145/147

[CsH4CIFO]*
(loss of Cz2Ha)

[CsHsCIFO]*
m/z = 117
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Figure 3: Predicted Fragmentation Pathway for 4-Chloro-2-fluorophenetole.

Experimental Protocol: Mass Spectrometry

Conclusion

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

lonization: Electron ionization (EIl) at 70 eV is a standard method for generating fragments.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

The spectroscopic data for 4-Chloro-2-fluorophenetole, predicted based on established

principles and data from analogous compounds, provides a comprehensive fingerprint for its

identification and characterization. The interplay of the chloro, fluoro, and ethoxy substituents

creates distinct patterns in NMR, IR, and MS spectra. This guide serves as a valuable resource

for researchers, providing not only the expected data but also the underlying scientific rationale

for its interpretation and the practical considerations for its acquisition.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1586449?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586449?utm_src=pdf-body
https://www.benchchem.com/product/b1586449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

References

o Fiveable. Spectroscopy of Ethers. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

« 1. fiveable.me [fiveable.me]

 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Chloro-2-
fluorophenetole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586449#spectroscopic-data-nmr-ir-ms-for-4-chloro-
2-fluorophenetole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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